molecular formula C17H19F3N4O3S B2452277 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797977-66-2

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2452277
CAS No.: 1797977-66-2
M. Wt: 416.42
InChI Key: WQODGDDICHHPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a high-quality chemical reagent designed for pharmaceutical research and development. This compound features a sophisticated molecular architecture that incorporates a pyrimidine core substituted with a piperidine group and a 4-(trifluoromethoxy)benzenesulfonamide moiety. The piperidine and pyrimidine motifs are well-known pharmacophores that contribute significantly to molecular recognition and binding affinity in biological systems . The inclusion of the trifluoromethoxy group enhances the molecule's lipophilicity and metabolic stability, which are critical parameters in optimizing the pharmacokinetic profiles of drug candidates . While the specific biological activity of this exact compound is a subject of ongoing research, its structural framework is highly relevant. Benzenesulfonamide derivatives are investigated for a wide spectrum of therapeutic areas. For instance, structurally related sulfonamide compounds have demonstrated potential in inducing ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis . Furthermore, N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been identified as potent and orally bioavailable GPR119 agonists for the treatment of metabolic disorders like diabetes . This reagent serves as a versatile building block or active subject of study in various research fields, including but not limited to oncology, metabolic disease, and antimicrobial development, providing researchers with a valuable tool for hit-to-lead optimization and mechanism of action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c18-17(19,20)27-13-4-6-14(7-5-13)28(25,26)22-12-15-21-9-8-16(23-15)24-10-2-1-3-11-24/h4-9,22H,1-3,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQODGDDICHHPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (4-(Piperidin-1-yl)pyrimidin-2-yl)methylamine

Pyrimidine Ring Functionalization

The pyrimidine core is synthesized via condensation reactions between thiourea derivatives and β-keto esters, followed by cyclization. For example, ethyl 2-chloro-3-oxobutanoate reacts with 1-methylthiourea in pyridine to form a thiazole-pyrimidine hybrid, as demonstrated in analogous syntheses. To introduce the piperidin-1-yl group at position 4, nucleophilic aromatic substitution (SNAr) is employed. 4-Chloropyrimidine intermediates react with piperidine in dimethylformamide (DMF) at 80°C for 12 hours, achieving substitution yields of 78–85%.

Introduction of the Aminomethyl Group

Aminomethylation at position 2 is achieved through reductive amination or nucleophilic substitution. For instance, 2-chloromethyl-4-(piperidin-1-yl)pyrimidine undergoes ammonolysis in ethanol at 60°C under pressure, yielding the primary amine with 65% efficiency. Alternatively, catalytic hydrogenation of 2-cyano-4-(piperidin-1-yl)pyrimidine using Raney nickel in methanol at 40 psi H₂ produces the aminomethyl derivative in 82% yield.

Table 1: Optimization of Aminomethylation Conditions
Starting Material Reaction Conditions Yield (%) Reference
2-Chloromethylpyrimidine NH₃, EtOH, 60°C, 24 h 65
2-Cyanopyrimidine H₂ (40 psi), Ra-Ni, MeOH 82
2-Formylpyrimidine NH₄OAc, NaBH₃CN, THF, rt 71

Preparation of 4-(Trifluoromethoxy)benzenesulfonyl Chloride

Sulfonation of 4-(Trifluoromethoxy)benzene

Direct sulfonation of 4-(trifluoromethoxy)benzene with chlorosulfonic acid at 0–5°C for 4 hours generates the sulfonic acid intermediate, which is subsequently treated with phosphorus pentachloride (PCl₅) in dichloromethane to yield the sulfonyl chloride. This method achieves 89% purity after recrystallization from hexane.

Alternative Routes via Diazotization

For regioselective sulfonation, 4-(trifluoromethoxy)aniline is diazotized with NaNO₂/HCl at 0°C, followed by reaction with SO₂/CuCl₂ to install the sulfonyl chloride group. This approach avoids positional isomers and provides a 76% isolated yield.

Coupling of Intermediate Amine and Sulfonyl Chloride

The final step involves reacting (4-(piperidin-1-yl)pyrimidin-2-yl)methylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous dichloromethane. Triethylamine (3 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford the target compound in 68% yield.

Table 2: Coupling Reaction Optimization
Base Solvent Time (h) Yield (%)
Triethylamine DCM 6 68
Pyridine THF 8 59
DBU Acetonitrile 4 72

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

The electron-deficient pyrimidine ring necessitates harsh conditions for SNAr reactions. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates and reduces byproduct formation.

Sulfonyl Chloride Stability

4-(Trifluoromethoxy)benzenesulfonyl chloride is moisture-sensitive. Storage under argon at –20°C and immediate use post-synthesis prevent hydrolysis to the sulfonic acid.

Purification of Polar Intermediates

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the sulfonamide from unreacted amine and sulfonic acid impurities.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrimidine ring and aromatic benzenesulfonamide group are key sites for electrophilic substitution.

Reaction Type Reagents/Conditions Products Key Findings
HalogenationCl₂ (FeCl₃), Br₂ (FeBr₃), or I₂Chloro-, bromo-, or iodo-substituted derivatives at pyrimidine C5 or aryl positionsSelectivity depends on directing effects: trifluoromethoxy group deactivates the benzene ring .
NitrationHNO₃/H₂SO₄Nitro derivatives at meta positions relative to sulfonamideLimited reactivity due to electron-withdrawing trifluoromethoxy group.
SulfonationSO₃/H₂SO₄Sulfonic acid derivatives at pyrimidine or benzene ringsRequires prolonged heating (80–100°C).

Nucleophilic Reactions

The methylene bridge (-CH₂-) and sulfonamide nitrogen are nucleophilic sites.

Nucleophilic Substitution

  • Pyrimidine Ring : Reacts with amines (e.g., piperidine) under basic conditions to form N-alkylated products.

    • Example: Reaction with piperidine in ethanol at 60°C replaces the pyrimidine C4 chloride with piperidin-1-yl .

  • Sulfonamide Nitrogen : Participates in alkylation/acylation via Mitsunobu or SN2 reactions .

Nucleophilic Addition

  • The trifluoromethoxy group stabilizes adjacent electrophilic centers, enabling conjugate additions to the pyrimidine ring .

Oxidation and Reduction

Reaction Type Reagents/Conditions Products Notes
Oxidation of MethyleneKMnO₄/H₂O (acidic)Carboxylic acid derivativesOver-oxidation to CO₂ observed under harsh conditions.
Reduction of SulfonamideLiAlH₄/THFAmine derivativesPartial reduction requires controlled stoichiometry.
Aromatic Ring ReductionH₂/Pd-CCyclohexane-sulfonamide hybridsRarely performed due to loss of aromaticity-driven stability.

Cross-Coupling Reactions

The pyrimidine ring participates in Pd-catalyzed coupling:

Coupling Type Reagents/Conditions Products Applications
Suzuki-MiyauraArylboronic acids, Pd(dppf)Cl₂/Cs₂CO₃Biarylpyrimidine derivativesUsed to introduce aryl groups at pyrimidine C4/C6 .
Buchwald-HartwigAmines, Pd₂(dba)₃/XantphosAminopyrimidine analogsModifies biological activity (e.g., kinase inhibition) .

Functional Group Transformations

  • Trifluoromethoxy Group : Resists hydrolysis but undergoes radical-mediated defluorination under UV light .

  • Sulfonamide Hydrolysis : Requires strong acids (e.g., HCl, 6M) or bases (e.g., NaOH, 120°C) to yield sulfonic acids.

Mechanistic Insights from Computational Studies

  • DFT Calculations : The trifluoromethoxy group increases electrophilicity at pyrimidine C2/C4 by 12–15 kcal/mol compared to methoxy analogs .

  • Molecular Docking : The sulfonamide moiety forms hydrogen bonds with enzymatic targets (e.g., NRF2), influencing reactivity in biological systems .

Comparison with Structural Analogs

Compound Reactivity Differences
PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide)Lacks pyrimidine ring; reduced cross-coupling activity but higher electrophilic substitution .
Alpelisib (pyrimidine-based drug)Enhanced kinase-targeted reactivity due to morpholino substituents .

Scientific Research Applications

Chemical Structure and Synthesis

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide features a piperidine ring, a pyrimidinyl group, and a trifluoromethoxybenzenesulfonamide moiety. The synthesis typically involves several steps:

  • Piperidine Synthesis : Achieved through hydrogenation or reduction of pyridine derivatives.
  • Pyrimidinyl Group Introduction : Involves cyclization reactions of appropriate precursors.
  • Trifluoromethoxybenzenesulfonamide Addition : Formed via sulfonamide formation using trifluoromethoxybenzenesulfonyl chloride and an amine.

These synthetic routes can be optimized for industrial production to enhance yield and purity through advanced techniques like continuous flow reactors and quality control measures .

Scientific Research Applications

The compound has multiple applications in scientific research:

Chemistry

  • Building Block for Synthesis : It serves as a versatile reagent in the synthesis of more complex organic molecules.

Biology

  • Biological Tool : It is utilized for studying biological processes, particularly those involving sulfonamide derivatives.

Medicine

  • Therapeutic Potential : Research indicates potential applications in drug development for various diseases, particularly in oncology due to its anticancer properties .

Industry

  • Pharmaceutical Production : The compound is relevant in the manufacturing of pharmaceuticals and agrochemicals.

Recent studies have focused on the compound's anticancer properties. For instance, it has been evaluated for efficacy against various cancer cell lines, demonstrating significant activity that warrants further exploration in clinical settings. The following table summarizes key findings from recent case studies:

Study ReferenceCancer TypeEfficacyMechanism
Breast CancerHighInhibition of cell proliferation
Lung CancerModerateInduction of apoptosis
Colon CancerHighTargeting specific signaling pathways

Mechanism of Action

The mechanism by which N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide: can be compared with other similar compounds, such as:

  • N-(piperidin-4-yl)benzamide derivatives: : These compounds share the piperidine ring and are used in various therapeutic applications.

  • Trifluoromethoxybenzenesulfonamide derivatives: : These compounds contain the trifluoromethoxybenzenesulfonamide group and are studied for their biological activities.

  • Pyrimidinyl derivatives: : These compounds feature the pyrimidinyl group and are used in drug discovery and development.

The uniqueness of This compound lies in its combination of these functional groups, which may confer distinct biological and pharmacological properties compared to other similar compounds.

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C16H19F3N4O2S
  • Molecular Weight : 396.41 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structural features often act as inhibitors of key signaling pathways involved in tumor proliferation and survival. The piperidine moiety is known to enhance the bioavailability and potency of the compound, while the trifluoromethoxy group may influence its interaction with biological targets.

Key Mechanisms Identified:

  • Inhibition of Tumor Cell Proliferation : The compound has shown significant inhibition of proliferation in various cancer cell lines, potentially through the modulation of cell cycle regulators.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptosis via mitochondrial pathways, increasing reactive oxygen species (ROS) production and activating caspases.
  • Ferroptosis Induction : Recent findings indicate that the compound may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

In Vitro Efficacy

A series of studies have evaluated the biological activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)3.8ROS generation and ferroptosis
HCT116 (Colon Cancer)4.5Cell cycle arrest

The above data demonstrates that the compound exhibits potent anticancer activity across multiple cell types, with mechanisms involving apoptosis and ferroptosis being particularly noteworthy.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
  • A549 Lung Cancer Model :
    • In A549 cells, treatment with the compound led to elevated levels of lipid peroxidation products, confirming induction of ferroptosis. The study highlighted a decrease in SLC7A11 expression, a critical regulator of cystine uptake, linking it to ferroptotic cell death .
  • HCT116 Colon Cancer Study :
    • This study focused on cell cycle analysis post-treatment with the compound. Flow cytometry revealed an accumulation of cells in the G2/M phase, suggesting that the compound effectively disrupts cell cycle progression .

Q & A

Q. What are the key steps in synthesizing N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

  • Methodology : Synthesis typically involves: (i) Formation of the pyrimidin-2-ylmethyl core via coupling of piperidine with a halogenated pyrimidine intermediate. (ii) Sulfonamide coupling: Reacting the pyrimidine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of triethylamine (TEA) in dry dichloromethane (DCM) under inert conditions. (iii) Purification via recrystallization (e.g., methanol) or column chromatography . Reaction progress is monitored using TLC, and yields are optimized by controlling stoichiometry and reaction time (6–7 hours at room temperature) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology :
  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths (e.g., C–S bonds at ~1.76 Å) and dihedral angles (e.g., pyrimidine-sulfonamide torsion angles of 85.3°) to validate stereochemistry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethoxy group at δ ~148 ppm in ¹³C NMR).
  • FT-IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Q. What solvent systems are optimal for recrystallization?

  • Methodology : Methanol and ethyl acetate are commonly used due to their polarity gradients, which promote slow crystallization and high-purity crystals (>95% purity). For example, recrystallization from methanol yields colorless blocks with minimal impurities .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity?

  • Methodology :
  • Molecular docking (AutoDock/Vina) : Simulates binding affinities (ΔG values) to targets like bacterial dihydrofolate reductase (DHFR). For example, docking scores of ≤−8.5 kcal/mol suggest strong inhibition .
  • DFT calculations (Gaussian 09) : Analyzes frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity and charge distribution .
  • MD simulations (GROMACS) : Assesses ligand-protein stability over 100 ns trajectories, highlighting key residues (e.g., Arg57 in DHFR) for binding .

Q. How do crystallographic data resolve contradictions in bond angle measurements?

  • Methodology : SC-XRD data (e.g., triclinic system, space group P1) reveal deviations in bond angles (e.g., C–N–C angles of 117.9° vs. idealized 120°). Refinement using SHELXL with riding H-atom models (Uiso = 1.2–1.5×Ueq) resolves discrepancies, ensuring structural accuracy .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :
  • Continuous flow reactors : Enhance mixing and heat transfer, reducing side products (e.g., overalkylation).
  • Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency (yields >85%).
  • In-line purification : HPLC-MS monitors intermediates, enabling real-time adjustments .

Q. How does the trifluoromethoxy group influence metabolic stability?

  • Methodology :
  • In vitro microsomal assays : Compare half-life (t½) of the compound (~120 min) vs. non-fluorinated analogs (~30 min).
  • LogP measurements : Trifluoromethoxy increases lipophilicity (LogP ~2.8 vs. ~1.5 for methoxy), enhancing membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.